N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Description
N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a tetrahydroisoquinoline (THIQ) derivative featuring a thiophene-containing ethyl side chain. The THIQ scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, including G-protein-coupled receptors (GPCRs) and enzymes. It is commercially available for research purposes, with pricing ranging from $338 for 250 mg to $712 for 1 g .
Structure
3D Structure
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(17-8-7-14-6-3-9-20-14)15-10-12-4-1-2-5-13(12)11-18-15/h1-6,9,15,18H,7-8,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMZDDIGPPIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Grignard reaction or a similar organometallic coupling reaction, where a thiophene derivative is coupled with an appropriate electrophile.
Amidation Reaction: The final step involves the formation of the carboxamide group, typically through the reaction of the tetrahydroisoquinoline derivative with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the tetrahydroisoquinoline structure can enhance cytotoxicity against various cancer cell lines. The incorporation of the thiophene moiety in N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may contribute to this activity by improving solubility and bioavailability.
Neuroprotective Effects
Tetrahydroisoquinolines are also recognized for their neuroprotective effects. Research suggests that compounds with this scaffold can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific role of this compound in these contexts remains an area of active investigation.
Antimicrobial Activity
Preliminary studies have indicated that certain tetrahydroisoquinoline derivatives possess antimicrobial properties. The presence of the thiophene ring may enhance these effects through interactions with microbial membranes or enzymes. Further research is needed to elucidate the mechanisms behind this activity.
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various modifications, making it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Ligand in Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and materials science. The ability to tune the electronic properties through substitution on the thiophene or tetrahydroisoquinoline moieties opens avenues for developing new catalytic systems.
Conductive Polymers
The incorporation of thiophene units into polymer matrices can enhance electrical conductivity. Research into conductive polymers has shown that incorporating this compound could lead to materials with improved electronic properties suitable for applications in organic electronics and sensors.
Photovoltaic Devices
The compound's unique structure may also find applications in organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer makes it a candidate for use in solar cell technologies.
Case Study 1: Anticancer Properties
In a study published by researchers investigating novel tetrahydroisoquinoline derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
Case Study 2: Neuroprotective Effects
A comparative study on neuroprotective agents highlighted the efficacy of tetrahydroisoquinolines in protecting neuronal cells from oxidative stress. The inclusion of the thiophene group was shown to enhance protective effects against glutamate-induced toxicity .
Case Study 3: Organic Synthesis
In synthetic chemistry research, this compound was utilized as a precursor for synthesizing more complex isoquinoline-based compounds with potential pharmacological activity .
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Analogues of N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Key Observations
Electronic and Steric Effects: The thiophen-2-yl group in the target compound provides moderate electron-richness compared to the 4-fluorophenyl analogue, which introduces electronegativity and lipophilicity . The dimethylaminoethyl variant’s basic nitrogen enhances water solubility but was discontinued, suggesting stability or synthesis hurdles .
Synthetic Accessibility: The target compound lacks reported optimized synthesis routes, unlike the MGAT2 inhibitor analogue (45% yield via chlorosulfonylation and debromination) . Stereoselective synthesis challenges are noted for the branched ethyl analogue (N-[1-(thiophen-2-yl)ethyl]-...) due to diastereomer formation .
The 4-fluorophenyl variant’s CNS activity hints at neuropharmacological applications for the thiophene-containing analogue .
Commercial and Research Relevance
- Pricing and Availability : The target compound is priced higher ($338/250 mg) than its 4-fluorophenyl counterpart ($288/250 mg), reflecting synthetic complexity or demand .
- Supplier Diversity: Three suppliers are listed for the target compound, indicating broader research interest compared to discontinued analogues (e.g., dimethylaminoethyl variant) .
Biological Activity
N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound that integrates the structural characteristics of tetrahydroisoquinoline (THIQ) and thiophene moieties. This combination has been associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline derivatives have been extensively studied for their diverse biological activities. These include:
- Antitumor : They exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial : THIQ derivatives show activity against bacterial and fungal strains.
- Neuroprotective : Some derivatives have potential applications in treating neurodegenerative diseases like Alzheimer's.
- Antiviral : Recent studies indicate efficacy against certain strains of coronaviruses .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Interaction : The isoquinoline structure can bind to neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, contributing to its therapeutic effects.
- Stacking Interactions : The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity .
Structure-Activity Relationship (SAR)
A comprehensive understanding of the structure-activity relationship is crucial for optimizing the biological efficacy of THIQ derivatives. Key factors influencing activity include:
- Functional Groups : The presence of electron-donating or electron-withdrawing groups can significantly alter the compound's reactivity and biological profile.
- Substituent Positioning : The orientation of substituents on the THIQ scaffold affects binding interactions with biological targets .
Case Studies and Research Findings
Several studies have reported on the biological activities of related compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | THIQ derivatives | Cytotoxicity against cancer cell lines |
| Antiviral | THIQ-based compounds | Inhibition of coronavirus strains |
| Neuroprotective | Isoquinoline derivatives | Protection against neurodegeneration |
| Antimicrobial | Various THIQ analogs | Activity against bacteria and fungi |
Notable Research Findings
- A study highlighted the anti-coronavirus activity of novel THIQ derivatives, demonstrating significant inhibition against human coronavirus strains HCoV-229E and HCoV-OC43 .
- Another investigation into the SAR of tetrahydroisoquinolines revealed that modifications at specific positions could enhance their antitumor properties while reducing toxicity towards mammalian cells .
- Research has also indicated that certain THIQ derivatives possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
